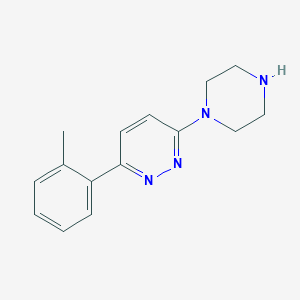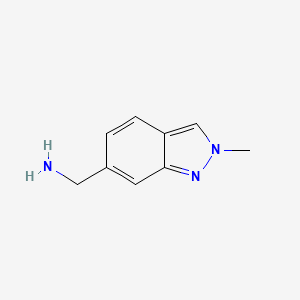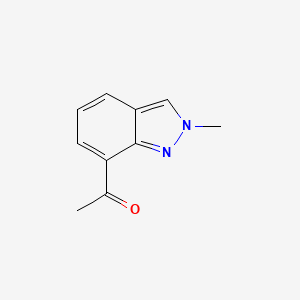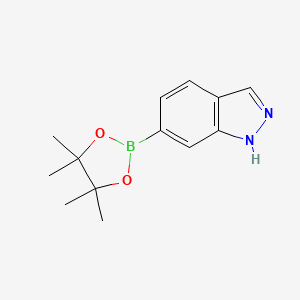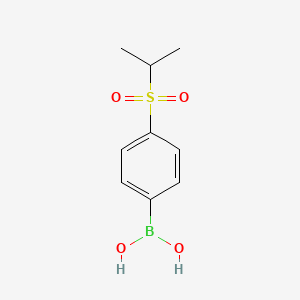![molecular formula C15H16O2 B1387107 [2-(3,4-Dimethylphenoxy)phenyl]methanol CAS No. 1039866-07-3](/img/structure/B1387107.png)
[2-(3,4-Dimethylphenoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenoxy)phenylmethanol (DMPPM) is an organic compound belonging to the phenolic class of compounds. It is an aromatic compound with two phenolic groups, each consisting of a benzene ring with a hydroxyl group attached. DMPPM has been studied extensively in the scientific research field due to its diverse applications and potential therapeutic effects.
Aplicaciones Científicas De Investigación
[2-(3,4-Dimethylphenoxy)phenyl]methanol has been studied extensively in the scientific research field due to its diverse applications and potential therapeutic effects. It has been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants. This compound has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of several types of cancer cells. Additionally, this compound has been studied for its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the growth of bacteria.
Mecanismo De Acción
The exact mechanism of action of [2-(3,4-Dimethylphenoxy)phenyl]methanol is still not fully understood. However, it is believed that this compound is capable of binding to and activating certain proteins, including enzymes, receptors, and transcription factors. This binding can lead to a variety of effects, such as the inhibition of cell growth and the induction of apoptosis. Additionally, this compound has been shown to interact with certain cellular pathways, such as the MAPK and NF-κB pathways, which can lead to a variety of downstream effects.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, this compound has been shown to have anti-bacterial and anti-fungal effects, as well as to inhibit the growth of certain types of bacteria. Finally, this compound has been shown to have neuroprotective effects, as it has been shown to protect against oxidative damage to neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(3,4-Dimethylphenoxy)phenyl]methanol is a useful compound for laboratory experiments due to its ability to interact with various proteins and cellular pathways. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is not suitable for use in animal models due to its potential toxicity.
Direcciones Futuras
The potential applications of [2-(3,4-Dimethylphenoxy)phenyl]methanol are vast, and there are many potential future directions for research. Some potential future directions include further research into its anti-cancer effects, its potential therapeutic effects in neurological disorders, and its ability to inhibit the growth of certain types of bacteria. Additionally, further research into its mechanism of action and its potential toxicity are needed in order to fully understand the potential therapeutic benefits of this compound.
Métodos De Síntesis
[2-(3,4-Dimethylphenoxy)phenyl]methanol can be synthesized by a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alcohol in the presence of a base. The reaction of 3,4-dimethylphenol with 2-chloroethanol in the presence of sodium hydroxide yields this compound. Other methods for synthesizing this compound include the Fischer indole synthesis, the Buchwald-Hartwig amination, and the Ullmann reaction.
Propiedades
IUPAC Name |
[2-(3,4-dimethylphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-9,16H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYOOVJJKBDVED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC=C2CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


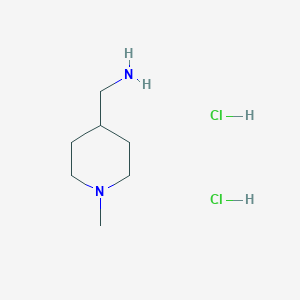
![6-[4-(Bromomethyl)phenyl]-3,4-dichloropyridazine](/img/structure/B1387026.png)
